molecular formula C23H20N2O3S2 B12211388 (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12211388
M. Wt: 436.6 g/mol
InChI Key: QACIEFFNKRAIEG-ZHZULCJRSA-N
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Description

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and is further modified with quinoline and dimethoxyphenyl groups, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with quinoline-8-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 2-thioxo-1,3-thiazolidin-4-one under controlled conditions to yield the final product. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating diseases due to its bioactive thiazolidinone core.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core is known to inhibit certain enzymes, disrupting metabolic pathways in microorganisms, which accounts for its antimicrobial activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Known for their broad spectrum of biological activities.

    Quinoline derivatives: Widely studied for their antimalarial and antimicrobial properties.

    Dimethoxyphenyl derivatives: Commonly used in pharmaceuticals for their bioactivity.

Uniqueness

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of these three functional groups, which endows it with a diverse range of chemical reactivity and biological activity

Properties

Molecular Formula

C23H20N2O3S2

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20N2O3S2/c1-27-18-9-8-15(13-19(18)28-2)10-12-25-22(26)20(30-23(25)29)14-17-6-3-5-16-7-4-11-24-21(16)17/h3-9,11,13-14H,10,12H2,1-2H3/b20-14-

InChI Key

QACIEFFNKRAIEG-ZHZULCJRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S)OC

Origin of Product

United States

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